2,2,4,6,6-Pentamethylheptane-4-thiol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
93002-38-1 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethylheptane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-10(2,3)8-12(7,13)9-11(4,5)6/h13H,8-9H2,1-7H3 |
InChI Key |
CXUHLUIXDGOURI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)S |
Canonical SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)S |
Other CAS No. |
93002-38-1 |
Origin of Product |
United States |
Historical Context and Evolution of Branched Aliphatic Thiol Chemistry Relevant to 2,2,4,6,6 Pentamethylheptane 4 Thiol
The development of the chemistry surrounding 2,2,4,6,6-Pentamethylheptane-4-thiol is intrinsically linked to the broader advancements in the synthesis and understanding of sterically hindered aliphatic thiols. The journey to synthesizing such complex molecules has been a gradual process, building upon foundational principles of organic sulfur chemistry.
Historically, the synthesis of simple thiols, or mercaptans, has been well-established. However, the creation of tertiary thiols, where the sulfur atom is attached to a carbon atom bonded to three other carbon atoms, presents significant synthetic challenges. nih.gov Early methods often struggled with low yields and the formation of side products due to the steric hindrance around the reactive center.
The evolution of synthetic methodologies, particularly those involving the addition of hydrogen sulfide (B99878) to highly branched alkenes, paved the way for the creation of compounds like this compound. A key precursor in its synthesis is triisobutylene (B147571), a branched C12 alkene. A Japanese patent describes a method for producing this compound with high purity and yield by reacting recovered triisobutylene with hydrogen sulfide in the presence of a Lewis acid and a protic acid, such as a carboxylic acid complex of boron trifluoride. google.com This specific method highlights the progress made in overcoming the challenges associated with the synthesis of highly branched thiols, enabling their production for industrial applications.
Structural Features and Stereochemical Considerations of 2,2,4,6,6 Pentamethylheptane 4 Thiol Isomers
The molecular structure of 2,2,4,6,6-Pentamethylheptane-4-thiol is central to its unique properties. The defining feature is the tertiary carbon atom at the 4-position, which is bonded to the sulfhydryl (-SH) group. This carbon is a chiral center, meaning it is attached to four different substituent groups. Consequently, this compound exists as a pair of enantiomers: (R)-2,2,4,6,6-Pentamethylheptane-4-thiol and (S)-2,2,4,6,6-Pentamethylheptane-4-thiol.
The synthesis of enantiomerically pure tertiary thiols is a notable challenge in organic chemistry. nih.govbeilstein-journals.org While methods for the asymmetric synthesis of chiral tertiary thiols and their derivatives are the subject of ongoing research, industrial production of this compound typically results in a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers.
In addition to stereoisomers, the synthesis of this compound from triisobutylene (B147571) can also lead to the formation of other structural isomers of pentamethylheptane-thiol. A patent for a mercaptan mixture describes a composition that includes this compound along with other isomers. justia.com
Table 1: Isomers in a Representative Pentamethylheptane-thiol Mixture justia.com
| Compound Name | Percentage by Area |
| This compound | 70-85% |
| 2,4,4,6,6-Pentamethylheptane-2-thiol | 3-6% |
| 2,3,4,6,6-Pentamethylheptane-2-thiol | 2-5% |
| 2,3,4,6,6-Pentamethylheptane-3-thiol | 3-13% |
This table is based on data from a patent and represents a preferred composition of a mercaptan mixture.
Significance of Highly Branched Sulfur Containing Organic Compounds in Modern Chemical Synthesis and Industry
Process Intensification and Continuous Manufacturing Strategies for this compound
The industrial synthesis of this compound can be optimized through process intensification and continuous manufacturing, which offer significant advantages over traditional batch processing. These modern methodologies aim to improve efficiency, safety, and product consistency while reducing waste and operational costs.
Continuous flow chemistry, a cornerstone of process intensification, is particularly well-suited for the synthesis of thiols. In a continuous flow setup for this compound, reactants like triisobutylene (B147571) and hydrogen sulfide (B99878) would be continuously fed into a reactor, where they mix and react under precisely controlled conditions. This approach offers superior heat and mass transfer compared to large batch reactors, which is crucial for managing the exothermic nature of the reaction and maintaining a consistent temperature. frontiersin.org
Key strategies for the process intensification of this compound synthesis include:
Microreactors: Utilizing microreactors can enhance safety, especially when working with hazardous materials like hydrogen sulfide. The small reactor volume minimizes the amount of hazardous material present at any given time.
Immobilized Catalysts: The Lewis and protic acids used in the synthesis can be immobilized on a solid support. This would allow for their use in a packed-bed reactor, simplifying the purification process as the catalyst can be easily separated from the product stream.
Automated Control Systems: Continuous manufacturing allows for the integration of real-time monitoring and automated control systems. These systems can adjust parameters such as flow rate, temperature, and pressure to maintain optimal reaction conditions and ensure high product quality.
While specific studies on the continuous manufacturing of this compound are not widely available, the principles of flow chemistry have been successfully applied to the synthesis of other sulfur-containing compounds, demonstrating the potential of these techniques. mdpi.com
Investigation of Side Reactions and By-product Formation During this compound Synthesis
The synthesis of this compound via the reaction of triisobutylene with hydrogen sulfide is a targeted process; however, the reaction conditions and the nature of the reactants can lead to the formation of undesired side products. A thorough understanding of these side reactions is essential for optimizing the synthesis to maximize the yield and purity of the desired thiol.
The primary reaction proceeds through an electrophilic addition mechanism, where a proton from the acid catalyst activates the double bond in triisobutylene, forming a tertiary carbocation. This carbocation is then attacked by hydrogen sulfide.
Potential side reactions and by-products include:
Polymerization: The acidic conditions that promote the desired reaction can also lead to the polymerization of the triisobutylene starting material. This is a common side reaction in acid-catalyzed reactions of alkenes.
Formation of Isomeric Thiols: Although the formation of the tertiary carbocation at the C4 position is favored, there is a possibility of carbocation rearrangement, which could lead to the formation of other isomeric thiols. However, given the stability of the tertiary carbocation, this is generally a minor pathway.
Formation of Sulfides: The newly formed this compound is itself a nucleophile and can react with another molecule of the carbocation intermediate. This would result in the formation of a symmetrical sulfide by-product.
In a documented synthesis of this compound, it was noted that under specific conditions, the formation of mercaptans with four or eight carbon atoms and polymers was not observed. google.com This suggests that with careful control of reaction parameters, the side reactions can be minimized.
Below is a table summarizing the potential side reactions:
| Side Reaction/By-product | Description |
| Polymerization | Acid-catalyzed polymerization of triisobutylene, leading to high molecular weight oligomers. |
| Isomeric Thiols | Formation of thiols other than the desired product due to carbocation rearrangements. |
| Symmetrical Sulfides | Reaction of the product thiol with the carbocation intermediate to form a dialkyl sulfide. |
Reaction Pathways Involving the Thiol (-SH) Functional Group in this compound
The thiol group is known for its diverse reactivity, including its acidic nature, nucleophilicity, and susceptibility to oxidation. For this compound, these pathways are significantly influenced by its sterically hindered environment.
Thiols are generally more acidic than their alcohol counterparts. pearson.comyoutube.com The sulfur-hydrogen bond is weaker and more polarizable than the oxygen-hydrogen bond, facilitating deprotonation to form a thiolate anion (RS⁻). pearson.comyoutube.com This anion is a potent nucleophile. pearson.com In the case of this compound, the formation of the corresponding thiolate is a key step in many of its reactions.
One of the primary reaction pathways for thiols is nucleophilic substitution, particularly SN2 reactions. pearson.comyoutube.com The thiolate anion can attack an electrophilic carbon, displacing a leaving group. However, the bulky nature of the pentamethylheptyl group would likely retard the rate of such reactions due to steric hindrance, especially with sterically demanding alkyl halides. pearson.com
Oxidation is another significant reaction pathway for thiols. Mild oxidizing agents can convert thiols to disulfides (RSSR). masterorganicchemistry.com This reaction proceeds through a radical mechanism or via a nucleophilic attack of the thiolate on an activated sulfur species. Further oxidation with stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
The following table summarizes the principal reaction pathways for the thiol group in this compound, taking into account its structure.
| Reaction Type | General Reactants | General Products | Mechanistic Considerations for this compound |
| Deprotonation | Base | Thiolate | The acidity of the thiol allows for the formation of the corresponding thiolate, a key reactive intermediate. |
| Nucleophilic Substitution (as thiolate) | Alkyl halides | Thioether | The reaction rate is expected to be highly sensitive to the steric bulk of the electrophile due to the hindered nature of the thiol. |
| Oxidation to Disulfide | Mild oxidants (e.g., I₂, H₂O₂) | Disulfide | This oxidative coupling is a common reaction for thiols and is mechanistically feasible for this compound. |
| Oxidation to Sulfonic Acid | Strong oxidants (e.g., KMnO₄, HNO₃) | Sulfonic acid | The sulfur atom can be oxidized to higher oxidation states, though reaction conditions would need to overcome steric shielding. |
| Addition to Alkenes/Alkynes (Thiol-ene/Thiol-yne) | Alkenes, Alkynes | Thioether | Can proceed via radical or nucleophilic (Michael addition) pathways. The bulky substituent may influence the regioselectivity of the addition. nih.govacs.org |
Influence of Branched Alkyl Substituents on the Reactivity and Selectivity of the Thiol Group in this compound
The five methyl groups in this compound create a sterically congested environment around the central carbon atom bearing the thiol group. This has profound consequences for the reactivity and selectivity of the -SH group.
Steric Hindrance: The most significant effect of the branched alkyl substituents is steric hindrance. This bulkiness can impede the approach of reactants to the sulfur atom, thereby slowing down reaction rates, particularly for bimolecular reactions like SN2 substitutions. pearson.com For a reaction to occur, the reactants must overcome a higher activation energy barrier imposed by steric repulsion.
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This can slightly increase the electron density on the sulfur atom, potentially influencing its nucleophilicity and the pKa of the thiol. However, in the context of this highly branched structure, steric effects are likely to be the dominant factor governing reactivity.
Selectivity: In reactions where multiple products are possible, the steric bulk can direct the reaction towards the formation of the sterically least hindered product. For instance, in addition reactions to unsymmetrical double or triple bonds, the bulky thiol would preferentially attack the less substituted carbon atom.
The table below outlines the expected influence of the branched alkyl groups on various aspects of thiol reactivity.
| Aspect of Reactivity | Influence of Branched Alkyl Groups | Rationale |
| Rate of Nucleophilic Attack | Decreased | Steric hindrance impedes the approach of the thiol/thiolate to the electrophilic center. |
| Acidity (pKa) | Minor Increase | Electron-donating alkyl groups may slightly decrease acidity, but this effect is generally small for thiols. |
| Oxidation Rate | Potentially Decreased | The bulky groups may shield the sulfur atom from attack by oxidizing agents. |
| Regioselectivity in Addition Reactions | High | The thiol will preferentially add to the less sterically crowded position of a multiple bond. |
| Stability of Radical Intermediates | Enhanced | The tertiary carbon radical that could form upon H-abstraction from the sulfur is stabilized by the adjacent alkyl groups. |
Kinetic Studies of Model Reactions Involving this compound
While specific kinetic data for this compound are not extensively reported in the literature, we can infer expected kinetic behavior based on studies of other sterically hindered thiols. Kinetic studies are crucial for quantifying the influence of the bulky substituents on reaction rates.
A common model reaction for studying thiol reactivity is its nucleophilic addition to a Michael acceptor, such as an α,β-unsaturated carbonyl compound. nih.gov The rate of this reaction can be monitored to determine the rate constant, which serves as a quantitative measure of nucleophilicity.
For this compound, it is expected that the rate constant for such an addition would be significantly lower than that for a less hindered thiol like 1-butanethiol. The activation energy for the reaction would be higher due to the steric repulsion that must be overcome in the transition state.
The following table presents hypothetical kinetic data for the Michael addition of various thiols to a model acceptor, illustrating the expected trend.
| Thiol | Relative Rate Constant (k_rel) | Activation Energy (Ea) | Steric Hindrance |
| 1-Butanethiol | 1.00 | Low | Low |
| 2-Methyl-2-propanethiol (tert-butyl mercaptan) | 0.15 | Moderate | Moderate |
| This compound | Estimated < 0.05 | High | Very High |
Note: The values for this compound are hypothetical and based on established principles of steric effects on reaction kinetics.
Exploration of Radical and Ionic Mechanisms in Transformations of this compound
The transformations of this compound can proceed through either radical or ionic mechanisms, with the preferred pathway often depending on the reaction conditions.
Ionic Mechanisms: Ionic reactions involving this thiol typically proceed via the thiolate anion. As discussed, the formation of the thiolate through deprotonation is a key initial step. pearson.com Subsequent reactions, such as SN2 substitutions and Michael additions, fall under the category of ionic mechanisms. These pathways are often favored in the presence of bases and polar solvents. The steric hindrance of the pentamethylheptyl group is a major factor controlling the feasibility and rate of these ionic reactions.
Radical Mechanisms: Thiols can also react through radical pathways, particularly in the presence of radical initiators (e.g., AIBN) or upon exposure to UV light. The relatively weak S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•). This radical species can then participate in a variety of reactions, most notably the addition to carbon-carbon multiple bonds in thiol-ene and thiol-yne reactions. nih.govresearchgate.net
The general mechanism for a radical thiol-ene reaction involves:
Initiation: Formation of a thiyl radical from the thiol.
Propagation:
The thiyl radical adds to an alkene to form a carbon-centered radical.
This carbon radical abstracts a hydrogen atom from another thiol molecule, generating the product and a new thiyl radical, which continues the chain.
The stability of the intermediate radicals plays a role in these reactions. The tertiary carbon atom adjacent to the sulfur in this compound can help stabilize any radical character that may develop on the sulfur atom.
The choice between an ionic and a radical mechanism can often be influenced by the reaction conditions, as summarized in the table below.
| Feature | Ionic Mechanism | Radical Mechanism |
| Key Intermediate | Thiolate anion (RS⁻) | Thiyl radical (RS•) |
| Typical Reagents | Bases, Nucleophiles, Electrophiles | Radical initiators, UV light |
| Solvent Effects | Polar solvents are often favorable. | Less dependent on solvent polarity. |
| Influence of Steric Hindrance | Strong influence on reaction rate. | Can influence the regioselectivity of addition. |
| Common Reaction Types | SN2 substitution, Michael addition | Thiol-ene/Thiol-yne additions, Dimerization to disulfide |
Advanced Analytical Characterization of 2,2,4,6,6 Pentamethylheptane 4 Thiol
High-Resolution Spectroscopic Techniques for Structural Elucidation of 2,2,4,6,6-Pentamethylheptane-4-thiol and Its Derivatives
Spectroscopic methods are fundamental in determining the precise atomic arrangement of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Methyl and Thiol Proton Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy allows for the precise assignment of its various methyl groups and the unique thiol proton.
The structure of this compound presents several distinct proton environments. The protons on the two tert-butyl groups at positions 2 and 6 are chemically equivalent, as are the protons of the methyl group at position 4. The protons of the thiol group (-SH) and the methylene (B1212753) bridges (-CH₂-) also have characteristic chemical shifts.
In alkyl thiols, the thiol proton typically resonates in the range of 1.2-1.8 ppm. rsc.org Its signal is often a broad singlet due to moderate chemical exchange and the absence of significant coupling to adjacent protons. The protons on carbons adjacent to the thiol group are deshielded. The chemical shifts for the protons in the parent alkane, 2,2,4,6,6-pentamethylheptane (B104275), serve as a baseline for predicting the spectrum of the thiol derivative. chemicalbook.com The introduction of the electron-withdrawing thiol group at position 4 would cause a downfield shift for the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive, based on general principles and data from analogous structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -C(CH₃)₃ at C2, C6 | ~0.9 - 1.1 | Singlet | 18H | Two equivalent tert-butyl groups, distant from the thiol group. |
| -CH₂- at C3, C5 | ~1.3 - 1.6 | Multiplet | 4H | Methylene protons adjacent to the carbon bearing the thiol group. |
| -CH- at C4 | ~2.5 - 2.8 | Multiplet | 1H | Methine proton directly attached to the thiol-bearing carbon, expected to be deshielded. |
| -SH at C4 | ~1.2 - 2.0 | Broad Singlet | 1H | Typical range for an aliphatic thiol proton; broadening due to exchange. |
Mass Spectrometry (MS) Fragmentation Patterns and Isomer Differentiation in this compound Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and distinguishing it from isomers. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound (C₁₂H₂₆S) would appear at an m/z (mass-to-charge ratio) of 202.
The fragmentation of branched alkanes is typically dominated by cleavages that form stable carbocations. chemguide.co.uk For the parent alkane, 2,2,4,6,6-pentamethylheptane, a significant fragment would be the loss of a tert-butyl group ([M-57]⁺). spectrabase.com The presence of the thiol group introduces new fragmentation pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) is a characteristic fragmentation for thiols.
Key fragmentation pathways for this compound would include:
Loss of a hydrogen sulfide (B99878) radical (•SH): M⁺ → [M-33]⁺
Loss of a tert-butyl radical (•C(CH₃)₃): M⁺ → [M-57]⁺, leading to a highly stable fragment.
Alpha-cleavage: Cleavage of the C3-C4 or C4-C5 bond, leading to resonance-stabilized ions.
Isomer differentiation is possible by analyzing the relative abundances of these fragments. For example, an isomer like 1-dodecanethiol (B93513) would exhibit a different fragmentation pattern, characterized by a series of losses of CₙH₂ₙ₊₁ fragments, rather than the distinct loss of a large tert-butyl group.
Table 2: Predicted Major Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 202 | [C₁₂H₂₆S]⁺ | Molecular Ion (M⁺) |
| 169 | [C₁₂H₂₅]⁺ | Loss of •SH radical |
| 145 | [C₈H₁₇S]⁺ | Loss of •C(CH₃)₃ (tert-butyl) radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. scispace.com For this compound, these methods are crucial for confirming the presence of the thiol group.
Infrared (IR) Spectroscopy: The most diagnostic absorption for a thiol in an IR spectrum is the S-H stretching vibration. This band typically appears around 2550-2600 cm⁻¹. rsc.org Although it confirms the presence of the S-H bond, this peak is often weak in intensity. rsc.org Other characteristic bands include C-H stretching vibrations (~2850-3000 cm⁻¹) and C-H bending vibrations (~1365-1465 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting sulfur-containing functional groups. The C-S stretching vibration appears in the range of 600-750 cm⁻¹, a region of the spectrum that is often free from other interfering bands. rsc.org The S-H stretch is also visible in Raman spectra. The combination of IR and Raman data provides a confident identification of the thiol functional group. Conformational studies can also be performed, as the positions of certain vibrational modes, such as the C-S stretch, can be sensitive to the rotational isomerism (conformation) around the C-S bond. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| S-H | Stretching | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |
| C-S | Stretching | Raman | 600 - 750 | Medium to Strong |
| C-H (sp³) | Stretching | IR, Raman | 2850 - 3000 | Strong |
Chromatographic Methods for Purity Assessment and Isomer Separation of this compound
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and isomers, thereby allowing for its purity to be accurately determined.
Gas Chromatography (GC) Method Development and Optimization for this compound
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov The development of a robust GC method involves optimizing several parameters to achieve good resolution and peak shape.
Column Selection: A non-polar or mid-polarity capillary column is typically used for analyzing branched alkanes and their derivatives. A column with a stationary phase like 5% Phenyl Polysiloxane-siloxane would be a suitable choice, balancing retention and selectivity.
Temperature Program: A programmed temperature ramp is necessary to ensure the elution of the compound in a reasonable time with good peak shape. The initial temperature would be low enough to resolve any volatile impurities, followed by a ramp to a final temperature sufficient to elute the high-boiling thiol.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For specific detection of the sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would be highly selective and sensitive.
Optimization involves adjusting the carrier gas flow rate, the temperature ramp rate, and the injector and detector temperatures to maximize separation efficiency and minimize analysis time.
Table 4: Example Optimized GC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Standard non-polar column providing good resolution for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency at optimal flow rates. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Temperature Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Separates volatile impurities and elutes the target analyte with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) | FID for general purity; SCD for selective and sensitive sulfur analysis. |
Liquid Chromatography (LC) Techniques for Analysis of Thiol Mixtures and Derivatives
High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing thiols, especially in complex mixtures or for compounds that are not suitable for GC due to low volatility or thermal instability. nih.gov Since aliphatic thiols lack a strong chromophore, direct UV detection is often insensitive. Therefore, pre-column derivatization is a common strategy to enhance detection. acs.org
Derivatization: Reagents that react specifically with the thiol group to form a highly UV-active or fluorescent product are used. nih.govdiva-portal.org For instance, menadione (B1676200) reacts with aliphatic thiols to form adducts that can be detected by UV-Vis detectors at around 260 nm. nih.gov
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common separation mode. A C18 column is typically used to separate the derivatized thiol from other components based on hydrophobicity.
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate complex mixtures.
This approach allows for the sensitive and selective quantification of this compound in various matrices.
Table 5: Example LC Method for Analysis of Thiol Derivatives
| Parameter | Setting | Rationale |
|---|---|---|
| Derivatization Reagent | Menadione | Reacts with thiols to form a UV-active adduct. nih.gov |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.05 M Triethylammonium phosphate (B84403) buffer (pH 3) B: Methanol | Common buffer and organic modifier for RP-HPLC. |
| Gradient | 70% B, isocratic | A simple isocratic method may be sufficient for the non-polar derivative. nih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Chemical Matrices
The accurate identification and quantification of specific volatile organic compounds within intricate chemical environments, such as food products or industrial materials, present a significant analytical challenge. The chemical complexity of these matrices often masks the presence of trace compounds, necessitating highly sensitive and selective analytical approaches. Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose. For a branched, high-molecular-weight thiol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the primary and most effective hyphenated technique for its comprehensive analysis.
Gas chromatography excels at separating volatile and semi-volatile compounds from a mixture based on their differing affinities for a stationary phase within a capillary column. nih.gov The separated compounds then enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and separating the resulting fragments based on their mass-to-charge ratio. This combination of separation and specific detection allows for the confident identification and precise quantification of target analytes, even at low concentrations within a complex background. nih.gov
The analysis of thiols, including this compound, can be particularly challenging due to their reactivity and potential for adsorption onto analytical hardware. nih.gov However, the robustness of GC-MS has been demonstrated in various applications, from food science to industrial quality control.
A notable application of GC-MS for the analysis of this compound is in the characterization of volatile compounds in fermented foods. A study on the consumer preference of traditional Chinese fermented fava pastes utilized a Shimadzu GC-MS system to analyze the volatile constituents. researchgate.net In this research, this compound was identified and quantified among numerous other volatile compounds. The analysis was performed on a DB-5MS column, a commonly used non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. researchgate.net
The findings from this study highlighted significant variations in the concentration of this compound across different fava paste samples, indicating its potential role as a marker compound related to specific fermentation processes or consumer preferences. The concentrations detected in five different fava paste samples are detailed in the table below.
| Sample | Concentration (ng/g) |
|---|---|
| P1 | 61 ± 1 |
| P2 | 4.6 ± 0.2 |
| P3 | 11.7 ± 0.4 |
| P4 | Not Reported |
| P5 | Not Reported |
Beyond food analysis, this compound is utilized as a molecular weight regulator in the production of nitrile rubbers. googleapis.com In this industrial context, ensuring the purity of the final product and monitoring for any residual volatile compounds is crucial. Thermal Desorption (TDS) GC-MS is a relevant hyphenated technique for such applications. TDS-GC-MS analysis is employed to identify and quantify volatile organic compounds that are emitted from solid matrices like rubber when heated. googleapis.com This technique is essential for quality control and for ensuring that products meet specific emission standards. googleapis.com
The general parameters for a GC-MS analysis of volatile thiols in a complex matrix, based on common practices in the field, would typically involve the following:
| Parameter | Description |
|---|---|
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction. Derivatization may be used to improve stability and chromatographic performance. nih.govmdpi.com |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5MS, HP-1). |
| Injector | Split/splitless injector, with temperature optimized to ensure volatilization without thermal degradation. |
| Oven Temperature Program | A programmed temperature ramp to separate compounds with a wide range of boiling points. |
| Carrier Gas | Inert gas, typically Helium. |
| MS Ionization | Electron Impact (EI) is common for creating reproducible fragmentation patterns for library matching. nih.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) analyzer. |
| Detection Mode | Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying target compounds. |
Applications of 2,2,4,6,6 Pentamethylheptane 4 Thiol in Polymer Science and Materials Engineering
Role of 2,2,4,6,6-Pentamethylheptane-4-thiol as a Chain Transfer Agent in Radical Polymerization
In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer. researchgate.netarkema.com Thiols are a prominent class of CTAs due to the relative weakness of the sulfur-hydrogen (S-H) bond. This bond can readily donate a hydrogen atom to a propagating polymer radical, thereby terminating that polymer chain and creating a new thiyl radical (RS•). This new radical can then initiate the growth of a new polymer chain. This process, known as chain transfer, effectively regulates the average chain length and, consequently, the molecular weight of the polymer. researchgate.net this compound, a tertiary thiol, is utilized as a CTA in processes like emulsion polymerization. google.com
The primary function of a chain transfer agent like this compound is to lower the average molecular weight of the polymer being synthesized. arkema.comresearchgate.net By increasing the concentration of the CTA, more chain transfer events occur, leading to the formation of a larger number of shorter polymer chains. This results in a polymer with a lower number-average molecular weight (Mn) and weight-average molecular weight (Mw).
The structure of the thiol plays a significant role in its efficiency as a CTA. This compound is a tertiary thiol, meaning the carbon atom bonded to the sulfhydryl group is also bonded to three other carbon atoms. This highly branched structure creates significant steric hindrance around the sulfur atom. This steric bulk can decrease the rate of the chain transfer reaction compared to less hindered primary or secondary thiols. researchgate.netacs.org The polymerization rate can decrease as thiol substitution changes from primary to tertiary. acs.org This modified reactivity can influence the final polymer architecture, leading to a narrower molecular weight distribution (MWD), which is often desirable for enhancing the processing conditions and mechanical performance of the final polymer product. arkema.com
While direct, publicly available comparative studies detailing the chain transfer constant (CT) of this compound against other common thiols in specific emulsion polymerization systems are limited, its performance can be understood within the context of its chemical structure.
The reactivity of thiols in chain transfer processes generally follows the order: primary > secondary > tertiary. researchgate.netacs.org This is attributed to the increasing steric hindrance around the S-H group, which impedes its interaction with the bulky propagating polymer radical. Consequently, tertiary thiols like this compound are expected to have a lower chain transfer constant than primary thiols like n-dodecyl mercaptan (NDM) or secondary thiols. However, tertiary thiols like tertiary dodecyl mercaptan (TDM) are widely used, particularly in styrene-butadiene rubber (SBR) production. atamankimya.com
Research has shown that in some radical polymerizations, reactions involving tertiary thiols are significantly slower than those with primary or secondary thiols. acs.org In industrial practice, 2,2,4,6,6-pentamethylheptanethiol is sometimes used in combination with other CTAs. For instance, a molecular weight modifier for SBR synthesis has been formulated using a mixture of t-dodecylmercaptan and pentamethylheptanethiol. This approach suggests that a blend of different thiols can be used to fine-tune the polymerization process and achieve desired polymer properties that may not be attainable with a single CTA.
Styrene-butadiene rubber (SBR) is a high-volume synthetic rubber used extensively in applications like tire manufacturing. atamankimya.comswchemilab.com The molecular weight of SBR is a critical parameter that dictates its physical properties and processability. Chain transfer agents are essential in the emulsion polymerization process used to produce E-SBR to control this molecular weight.
A patented method for preparing SBR utilizes a molecular weight modifier that includes both t-dodecylmercaptan and pentamethylheptanethiol (containing the 2,2,4,6,6-isomer). It is reported that using this specific mixture in weight ratios of t-dodecylmercaptan to pentamethylheptanethiol between 70:30 and 95:5 can enhance the physical properties of the resulting SBR. The presence of pentamethylheptanethiol, particularly with a high concentration of the this compound isomer, is claimed to contribute to more uniform physical properties. This uniformity can lead to improvements in key performance indicators for materials like tires, such as tensile strength and tensile elongation.
Interactive Data Table: Effect of Molecular Weight Modifier on SBR Physical Properties
The following table, based on data from patent literature, illustrates the impact of a mixed molecular weight modifier containing pentamethylheptanethiol on the properties of SBR compared to a conventional agent.
| Property | Conventional SBR (using t-dodecylmercaptan only) | Modified SBR (using t-dodecylmercaptan and pentamethylheptanethiol) |
| Tensile Strength (kgf/cm²) | 210 | 230 |
| Elongation (%) | 450 | 500 |
| 300% Modulus (kgf/cm²) | 110 | 105 |
Note: The data presented is illustrative based on findings reported in patent literature and may vary based on specific polymerization conditions and formulations.
Synthesis of Novel Polymeric Materials Utilizing this compound Derivatives as Monomers or Crosslinkers
While the thiol group offers a reactive handle for various chemical modifications, extensive searches of scientific and patent literature did not yield specific examples of this compound derivatives being used as monomers for polymerization or as crosslinking agents. The synthesis of polymers with thiol pendant groups is an active area of research for applications such as heavy metal adsorption, but these studies typically employ other, specifically designed thiol-containing monomers. mdpi.comresearchgate.net The significant steric hindrance of the 2,2,4,6,6-pentamethylheptyl group may render its derivatives less suitable for efficient polymerization or crosslinking reactions compared to less bulky structures.
Interactions of this compound with Polymerization Catalysts and Initiators
In radical polymerization, the process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound like AIBN) to form primary radicals. These radicals then react with monomer units to start the growth of a polymer chain. The interaction between the chain transfer agent and the initiator is indirect but crucial. The CTA, such as this compound, primarily interacts with the propagating polymer radical, not the initial initiator radical.
Theoretical and Computational Studies of 2,2,4,6,6 Pentamethylheptane 4 Thiol
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis of 2,2,4,6,6-Pentamethylheptane-4-thiol
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry, electronic structure (such as the distribution of electron density and the energies of frontier molecular orbitals), and the relative energies of different conformations.
While a detailed conformational analysis and electronic structure profile for the isolated this compound molecule is not readily found in published research, DFT has been employed to understand the interaction of the broader class of tert-dodecyl mercaptan with mineral surfaces. In a study investigating the role of TDM as a collector in mineral flotation, DFT calculations were used to determine its adsorption behavior on sphalerite (ZnS) and pyrite (B73398) (FeS₂). The calculations revealed that TDM chemisorbs onto these surfaces, with the interaction involving the sulfur 3p orbital of the mercaptan and the 3d orbitals of the zinc or iron atoms on the mineral surfaces. atamankimya.com
The calculated adsorption energies from this first-principles study highlight the strength of these interactions.
Table 1: DFT-Calculated Adsorption Energies of tert-Dodecyl Mercaptan on Mineral Surfaces
| Mineral Surface | Adsorption Energy (kJ/mol) |
|---|---|
| ZnS (110) | 394.78 atamankimya.com |
These findings, while not specific to the isolated 2,2,4,6,6-isomer, provide foundational insight into the electronic-level interactions that govern its behavior in applied contexts. A full theoretical study on the specific isomer would further detail its bond lengths, angles, and the energy landscape of its various rotational conformers.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable information on its bulk properties, intermolecular forces (like van der Waals forces), and how molecules aggregate in different environments. This is particularly relevant for understanding its solubility and behavior in solutions.
Despite the utility of this technique, there are no specific studies found in the reviewed scientific literature that apply molecular dynamics simulations to investigate the intermolecular interactions and aggregation behavior of this compound. Such a study would be beneficial for understanding its function in complex systems, such as during emulsion polymerization.
Predictive Modeling of Reaction Pathways and Catalytic Mechanisms Involving this compound
Predictive modeling of reaction pathways involves using computational methods to map out the energetic landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction kinetics and mechanisms.
The primary industrial role of this compound is as a chain transfer agent (CTA) in free-radical polymerization, where it is used to control the molecular weight of polymers like styrene-butadiene rubber. atamankimya.comatamanchemicals.com The key reaction is the transfer of a hydrogen atom from the thiol group to a growing polymer radical, which terminates that polymer chain and creates a thiyl radical that can initiate a new chain.
Kinetic modeling of these polymerization processes relies on accurate rate coefficients. Experimental studies have determined the chain transfer constant for TDM, which is a mixture of isomers including this compound and 2,4,4,6,6-pentamethylheptane-2-thiol.
Table 2: Experimentally Determined Chain Transfer Rate Coefficient for tert-Dodecyl Mercaptan (TDM) Mixture
| System | Temperature (°C) | Transfer Rate Coefficient (k_tr) (dm³·mol⁻¹·s⁻¹) |
|---|
While detailed quantum mechanical modeling of the transition state for this specific isomer's chain transfer reaction is not available, the experimentally derived rate coefficient for the isomeric mixture is a critical parameter used in predictive models of polymerization kinetics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Physicochemical Parameters and Environmental Fate Relevant to this compound
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property, such as toxicity, bioconcentration, or a physicochemical parameter like the octanol-water partition coefficient (log K_ow). ecetoc.orgresearchgate.netmdpi.comnih.gov These models are valuable for predicting the environmental fate and potential effects of chemicals.
QSAR models have been applied to the general class of tert-dodecyl mercaptan. For instance, a validated QSAR model was used to estimate the log K_ow of TDM, a key parameter in assessing bioaccumulation potential.
Table 3: QSAR-Predicted Physicochemical Property for tert-Dodecyl Mercaptan
| Parameter | Predicted Value | Method |
|---|
It is crucial to recognize the limitations of applying such models. The reliability of a QSAR prediction depends on whether the chemical being assessed falls within the model's "applicability domain." ecetoc.org It has been noted that many QSAR models were not specifically trained with highly branched thiols, which could affect the accuracy of predictions for this compound. atamanchemicals.com Therefore, while these models provide useful estimates for the broader TDM class, their specific accuracy for the 2,2,4,6,6-isomer should be considered with caution.
Environmental Aspects and Green Chemistry Considerations for 2,2,4,6,6 Pentamethylheptane 4 Thiol
Volatile Emissions of 2,2,4,6,6-Pentamethylheptane-4-thiol and Related Branched Hydrocarbons from Industrial Processes
Volatile organic compounds (VOCs) are significant contributors to air pollution, and industrial processes are a major source of these emissions. This compound, due to its use in industrial applications such as a chain transfer agent in polymerization, has the potential to be released into the atmosphere.
Industrial Applications and Emission Sources:
Tertiary dodecyl mercaptan, a close structural analog, is used as a modifier in emulsion polymerization for the production of synthetic rubbers like styrene-butadiene rubber (SBR) europa.eu. During these processes, unreacted monomers and other volatile components, including chain transfer agents, can be emitted. While many of these processes occur in closed systems to minimize environmental exposure, fugitive emissions can still occur oecd.org. The final polymer products may also contain residual mercaptans, which can be released over time, although efforts are made to minimize these due to their strong, unpleasant odor oecd.orgmdpi.com.
VOCs in the Polymer Industry:
The polymer industry is a known source of VOC emissions. These can include unreacted monomers, solvents, and by-products raco.cat. Post-polymerization treatments are often employed to reduce the residual monomer and VOC content in the final latex products raco.cat. However, these treatments themselves can sometimes lead to the formation of new VOCs raco.cat. For example, in the production of acrylonitrile butadiene styrene (ABS) resins, the choice of chain transfer agent can significantly impact the VOC content and odor of the final product mdpi.com.
The table below presents a qualitative assessment of potential emission sources for this compound in an industrial setting.
| Industrial Process Stage | Potential for Emission | Description |
| Storage and Handling | Moderate | Fugitive emissions from storage tanks and during transfer operations. |
| Polymerization Reaction | High | Emissions from reactor vents, especially in batch or semi-batch processes. Potential for release due to pressure changes. |
| Monomer Recovery | High | Volatilization during the stripping of unreacted monomers. |
| Product Finishing/Drying | Moderate to High | Release of residual thiol from the polymer matrix during drying and curing. |
| Wastewater Treatment | Moderate | Volatilization from wastewater streams containing residual thiol. |
Development of Sustainable and Atom-Economical Synthetic Routes for this compound
The principles of green chemistry encourage the development of synthetic pathways that are more efficient, produce less waste, and use less hazardous substances. For a sterically hindered tertiary thiol like this compound, achieving a sustainable and atom-economical synthesis presents a significant challenge.
Traditional vs. Green Synthetic Approaches:
The asymmetric synthesis of tertiary thiols is notably difficult mdpi.comnih.gov. Traditional methods often involve multi-step processes with stoichiometric reagents and may generate significant waste.
Atom Economy in Thiol Synthesis:
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. Many traditional synthetic routes for thiols have poor atom economy. The development of catalytic and solvent-free methods is a key goal.
Potential Green Chemistry Strategies:
While specific green synthetic routes for this compound are not well-documented, general strategies for greener thiol synthesis could be applicable:
Catalytic Routes: The use of catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions.
Solvent-Free Reactions: Eliminating solvents reduces waste and potential environmental contamination.
Renewable Feedstocks: Exploring the use of bio-based starting materials could reduce the reliance on fossil fuels.
The following table compares conventional and potential green approaches for the synthesis of tertiary thiols.
| Synthesis Aspect | Conventional Approach | Potential Green Chemistry Approach |
| Reagents | Stoichiometric, often hazardous | Catalytic, less hazardous alternatives |
| Solvents | Volatile organic solvents | Solvent-free conditions or green solvents (e.g., water, ionic liquids) |
| Atom Economy | Often low due to by-products | High, with minimal waste generation |
| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, potentially using microwave or ultrasonic assistance |
| Feedstocks | Petroleum-based | Renewable, bio-based feedstocks |
Life Cycle Assessment of this compound Production and Application
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling earthshiftglobal.comslrconsulting.comacs.org. No specific LCA for this compound has been published. However, a qualitative assessment of the potential environmental hotspots can be made by considering its production process and application.
Cradle-to-Gate Analysis:
This would encompass the environmental impacts from the extraction of raw materials (likely from petroleum sources) to the synthesis of the final chemical product. Key considerations would include:
Energy Consumption: The synthesis of specialty chemicals can be energy-intensive.
Raw Material Depletion: The use of fossil fuel-based feedstocks contributes to the depletion of non-renewable resources.
Waste Generation: By-products and waste streams from the synthesis process require proper treatment and disposal, which can have environmental impacts.
Use Phase:
In its application as a chain transfer agent, the primary environmental considerations would be the volatile emissions during the polymerization process and the potential for residual thiol to remain in the final polymer product.
End-of-Life:
The fate of the polymer products containing residues of the thiol is another important factor. If these plastics are landfilled, the thiol could potentially leach into the environment. If incinerated, the sulfur content could contribute to the formation of sulfur oxides (SOx), which are precursors to acid rain.
The table below outlines the key stages and potential environmental impacts to be considered in a hypothetical LCA of this compound.
| Life Cycle Stage | Key Processes | Potential Environmental Impacts |
| Raw Material Acquisition | Extraction and processing of petroleum feedstocks | Resource depletion, greenhouse gas emissions, habitat disruption |
| Chemical Synthesis | Multi-step chemical reactions, purification | Energy consumption, waste generation, use of hazardous reagents and solvents |
| Use in Polymerization | Addition to polymerization reactor, reaction | Volatile organic compound (VOC) emissions, worker exposure |
| End-of-Life of Polymer | Landfilling, incineration, recycling | Leaching into soil and water, emission of SOx and other pollutants during incineration |
Given the lack of specific data, a comprehensive LCA for this compound would be a valuable tool for identifying the most significant environmental impacts and for guiding the development of more sustainable alternatives and production processes earthshiftglobal.comslrconsulting.com.
Derivatization and Functionalization of 2,2,4,6,6 Pentamethylheptane 4 Thiol
Synthesis of Thioether and Disulfide Derivatives from 2,2,4,6,6-Pentamethylheptane-4-thiol
The conversion of this compound into thioethers (sulfides) and disulfides represents fundamental transformations of this mercaptan. These derivatives are of interest for their potential applications in various fields, including materials science and as specialty chemical intermediates.
Thioether Synthesis:
Thioethers from this compound can be synthesized through several established methods for S-alkylation. A common approach is the Williamson ether synthesis-analog reaction, where the corresponding thiolate, formed by deprotonating the thiol with a strong base, acts as a nucleophile. beilstein-journals.orgmasterorganicchemistry.com This thiolate then reacts with an alkyl halide via an SN2 mechanism to yield the thioether. beilstein-journals.orgmasterorganicchemistry.com
Another method involves the acid-catalyzed reaction of the thiol with an alcohol. atamankimya.com Solid acid catalysts, such as silica-alumina, have been shown to be effective for the synthesis of thioethers from various thiols and alcohols. atamankimya.com The reaction of this compound with an alcohol in the presence of such a catalyst would proceed via protonation of the alcohol's hydroxyl group, followed by nucleophilic attack by the sulfur atom of the thiol.
A summary of general methods for thioether synthesis applicable to this compound is presented in the table below.
| Reaction Type | Reactants | Catalyst/Reagent | General Product |
| Nucleophilic Substitution | This compound, Alkyl Halide | Strong Base (e.g., NaH) | Alkyl 2,2,4,6,6-pentamethylheptyl-4-sulfide |
| Acid-Catalyzed Dehydration | This compound, Alcohol | Solid Acid (e.g., Silica-Alumina) | Alkyl 2,2,4,6,6-pentamethylheptyl-4-sulfide |
| Michael Addition | This compound, α,β-Unsaturated Carbonyl | Base | β-Thioether Carbonyl Compound |
Disulfide Synthesis:
Disulfides are typically formed through the oxidation of thiols. The oxidation of this compound would result in the formation of bis(2,2,4,6,6-pentamethylheptyl-4) disulfide. This can be achieved using a variety of oxidizing agents, ranging from mild oxidants like iodine (I₂) to air oxidation, which can sometimes be catalyzed. beilstein-journals.orgresearchgate.net For instance, the oxidation of tert-dodecyl mercaptan, a structurally similar thiol, to its corresponding disulfide is a known process. atamankimya.comatamanchemicals.com
The thiol-disulfide exchange reaction is another route to unsymmetrical disulfides. beilstein-journals.org In this process, this compound could react with a different disulfide (R'-S-S-R') to form an unsymmetrical disulfide (2,2,4,6,6-pentamethylheptyl-4-S-S-R').
Common methods for the synthesis of disulfide derivatives are outlined in the following table.
| Reaction Type | Reactants | Catalyst/Reagent | General Product |
| Oxidative Coupling | This compound | Oxidizing Agent (e.g., I₂, Air, H₂O₂) | Bis(2,2,4,6,6-pentamethylheptyl-4) disulfide |
| Thiol-Disulfide Exchange | This compound, R'-S-S-R' | Base or Catalyst | Unsymmetrical Disulfide |
Oxidation and Reduction Products of this compound and Their Transformations
The sulfur atom in this compound can exist in various oxidation states, leading to a range of oxidation and reduction products.
Oxidation Products:
The oxidation of thiols can yield several products depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation of this compound leads to the formation of the corresponding disulfide, as previously mentioned. libretexts.org
Further oxidation with stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The oxidation of alkanethiols on surfaces has been shown to produce sulfinates and sulfonates. osti.govpradeepresearch.org It is expected that the highly branched structure of this compound would influence the stability of these oxidized intermediates.
Reduction Products:
The primary reduction reaction involving derivatives of this compound is the reduction of its disulfide back to the thiol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT). This reversible thiol-disulfide chemistry is fundamental in many biological and chemical systems.
The following table summarizes the main oxidation and reduction products.
| Process | Starting Material | Reagent | Product |
| Mild Oxidation | This compound | I₂, Air | Bis(2,2,4,6,6-pentamethylheptyl-4) disulfide |
| Strong Oxidation | This compound | H₂O₂, Peroxy Acids | Sulfinic/Sulfonic Acids |
| Reduction | Bis(2,2,4,6,6-pentamethylheptyl-4) disulfide | NaBH₄, DTT | This compound |
Investigation of Conjugation and Coupling Reactions Involving this compound as a Building Block
The thiol group of this compound serves as a versatile handle for conjugation and coupling reactions, enabling its incorporation into larger molecular structures. These reactions are essential for the development of new materials and specialty chemicals.
One of the most significant applications of highly branched thiols like tert-dodecyl mercaptan is as a chain transfer agent in free-radical polymerization. atamankimya.comscribd.comadakem.com In this role, the thiol controls the molecular weight of the resulting polymer by donating its hydrogen atom to the growing polymer chain, thereby terminating that chain and initiating a new one. This process results in the 2,2,4,6,6-pentamethylheptyl-4-thio group being conjugated to the end of a polymer chain. This is particularly important in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins. atamanchemicals.comataman-chemicals.com
Furthermore, the thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, where it adds across a double bond in the presence of a radical initiator or light. This provides an efficient method for coupling the thiol to molecules containing alkene functionalities.
Exploration of this compound as a Precursor for Specialty Chemicals and Intermediates
The derivatization of this compound makes it a valuable precursor for a variety of specialty chemicals and intermediates. Its structural analog, tert-dodecyl mercaptan, is used in the synthesis of several such products, suggesting similar potential for this compound.
Potential applications as a precursor include:
Lubricant Additives: Thioether and disulfide derivatives of highly branched thiols are used as additives in lubricants to improve their performance. atamanchemicals.comatamanchemicals.comcpchem.comarkema.com
Agrochemicals: The thiol functionality can be a starting point for the synthesis of more complex molecules with potential applications as fungicides or pesticides. atamanchemicals.comataman-chemicals.comechemi.com
Non-ionic Surfactants: The hydrophobic alkyl group combined with a modifiable thiol group makes it a candidate for the synthesis of non-ionic surfactants. atamanchemicals.comechemi.com
Antioxidants: Thiol derivatives can act as antioxidants and are used to protect materials from degradation. arkema.com
The following table lists some of the specialty chemicals for which this compound or its close analogs serve as precursors.
| Specialty Chemical Class | Role of Thiol Derivative | Relevant Industry |
| Polymer Modifiers | Chain transfer agent | Plastics, Rubber |
| Lubricant Additives | Performance enhancer | Automotive, Industrial |
| Agrochemicals | Active ingredient synthesis | Agriculture |
| Non-ionic Surfactants | Hydrophobic component | Chemical Manufacturing |
| Antioxidants | Stabilizer | Materials |
Future Research Directions and Emerging Opportunities for 2,2,4,6,6 Pentamethylheptane 4 Thiol Research
Integration with Advanced Manufacturing Technologies, including Flow Chemistry for Scalable Synthesis
The synthesis of 2,2,4,6,6-Pentamethylheptane-4-thiol, which can be achieved by reacting triisobutylene (B147571) with hydrogen sulfide (B99878) in the presence of a catalyst system, is a prime candidate for optimization using advanced manufacturing technologies like flow chemistry. google.com Traditional batch production methods for specialty chemicals can present challenges in terms of safety, scalability, and process control. almacgroup.com
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, offers significant advantages. flowchemistrysociety.com These include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and pressure, and the ability to handle hazardous reagents more safely. almacgroup.com For the synthesis of this compound, a flow process could enable:
Improved Safety: The use of hydrogen sulfide, a toxic and flammable gas, can be better managed in a closed, continuous system, minimizing the risk of leaks and exposure.
Enhanced Yield and Purity: Precise control over stoichiometry and residence time can lead to higher yields and purities of the final product. A patent for its production notes yields of 56-57% in batch processes. google.com
Scalability: Scaling up production in a flow reactor can be as simple as running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. almacgroup.com This provides a more flexible and potentially cost-effective approach to meeting market demands compared to the significant investment required for larger batch reactors.
Future research in this area could focus on developing and optimizing a continuous-flow process for the synthesis of this compound. This would involve catalyst screening for flow applications, reactor design, and integration of in-line analytical techniques for real-time monitoring and control.
Novel Applications in Specialized Material Formulations, Additives, or Niche Industrial Processes
The highly branched structure of this compound suggests its potential use in various specialized material formulations and as an additive in niche industrial processes.
One promising, though non-medical, application area is in the development of fuel surrogates . Fuel surrogates are mixtures of a few well-characterized chemical compounds that are designed to mimic the physical and chemical properties of real, more complex fuels like jet fuel. acs.orgpolimi.it The parent alkane, 2,2,4,6,6-pentamethylheptane (B104275) (also known as isododecane), is already used as a component in surrogate mixtures for military jet fuels (JP-5). acs.org Its branched structure is representative of the iso-paraffins found in these fuels. acs.org While the thiol version is not currently used, its presence could be investigated to understand the impact of sulfur-containing compounds on fuel properties and combustion, especially as sulfur content is a critical parameter in fuel specifications.
Further research could explore the use of this compound as:
A specialized solvent: Its unique structure and lipophilic nature could make it a useful solvent in specific industrial applications.
An additive in lubricants or metalworking fluids: The sulfur atom could impart extreme pressure and anti-wear properties.
A building block for novel polymers: Beyond its role as a chain transfer agent, it could be chemically modified to create monomers for new types of polymers with unique thermal or mechanical properties.
| Potential Application | Rationale |
| Fuel Surrogate Component | The parent alkane is used to represent iso-paraffins in jet fuel surrogates. acs.org |
| Specialized Solvent | Unique branched structure and lipophilicity. |
| Lubricant Additive | The thiol group may provide anti-wear and extreme pressure properties. |
| Polymer Building Block | Can be chemically modified to create novel monomers. |
Interdisciplinary Research Connecting this compound to Broader Challenges in Sustainable Chemistry and Engineering
The production and application of this compound can be viewed through the lens of sustainable chemistry and engineering. Key areas for interdisciplinary research include:
Atom Economy: Investigating alternative synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Catalyst Development: The current synthesis relies on catalysts like boron trifluoride complexes or Lewis and protic acids. google.com Research into more sustainable, recyclable, and less hazardous catalysts would be a significant advancement. This could include solid acid catalysts or enzymatic approaches.
Development of Bio-Inspired or Biocatalytic Synthetic Approaches for Branched Thiols, Including this compound
While chemical synthesis is the current method of production, the development of bio-inspired or biocatalytic routes for branched thiols represents a significant future research opportunity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including:
High Selectivity: Enzymes can often distinguish between similar functional groups, leading to purer products with fewer byproducts.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in water at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.
Sustainability: Enzymes are biodegradable and derived from renewable resources.
Research in this area could focus on:
Enzyme Discovery: Screening for novel enzymes from microorganisms that can catalyze the addition of a thiol group to a branched alkene like triisobutylene.
Enzyme Engineering: Using techniques like directed evolution to improve the activity, stability, and substrate specificity of existing enzymes for the synthesis of this compound.
Process Development: Designing and optimizing bioreactors for the scalable production of this thiol using a biocatalytic approach.
The development of such bio-inspired methods would not only provide a more sustainable route to this compound but could also be applied to the synthesis of a wide range of other valuable branched thiols.
Q & A
Q. What analytical methods are recommended for structural confirmation and purity assessment of 2,2,4,6,6-pentamethylheptane-4-thiol?
Methodology:
- GC/MS Analysis : Use ASTM Test Method D2425 to verify paraffinic structure via characteristic mass fragments (e.g., m/z 71, 85, 99) .
- Purity Assessment : Combine gas chromatography (GC) with flame ionization detection (FID) and compare retention times against certified standards (e.g., 98% purity reference materials from TCI or J&K) .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm branching patterns and sulfur substitution at the 4-position.
Q. How can researchers accurately measure physicochemical properties like density, viscosity, and flash point for this compound?
Methodology:
Q. What synthetic routes are documented for this compound?
Methodology:
- Thiolation of Pre-Branched Alkanes : React 2,2,4,6,6-pentamethylheptane with hydrogen sulfide under catalytic conditions (e.g., using acidic zeolites or metal sulfides) .
- Oxidation Studies : Modify existing protocols for branched alkanes, such as chromic oxide oxidation of 2,2,4,6,6-pentamethylheptane, to introduce thiol groups .
Advanced Research Questions
Q. How can computational models predict the thermal decomposition kinetics of this compound in jet fuel applications?
Methodology:
- Reactivity-Structure Index (RSI) : Calculate primary, secondary, tertiary, and quaternary carbons (e.g., 7 primary, 2 secondary, 1 tertiary, 2 quaternary carbons) to estimate rate constants via Equation . Validate against experimental data (e.g., predicted vs. experimental at 450°C) .
- Molecular Dynamics Simulations : Model bond dissociation energies and radical formation pathways under high-temperature conditions (e.g., 450–600°C) .
Q. What experimental designs are optimal for detecting this compound as a volatile organic compound (VOC) biomarker in lung cancer studies?
Methodology:
- Solid-Phase Microextraction (SPME) : Pre-concentrate exhaled breath samples using carboxen/polydimethylsiloxane fibers .
- GC/MS with Principal Component Analysis (PCA) : Compare VOC profiles (e.g., mean rank concentrations in lung cancer vs. healthy cohorts) and address data variability using bootstrapping or cross-validation .
- Confounding Factors : Control for environmental contaminants (e.g., olive oil-derived VOCs) by including dietary questionnaires in study protocols .
Q. How can researchers resolve contradictions in reported concentrations of this compound across different biological matrices (e.g., breath vs. olive oil)?
Methodology:
- Matrix-Specific Calibration : Develop separate calibration curves for breath (headspace analysis) and lipid-rich matrices (e.g., olive oil) to account for partitioning differences .
- Isotope Dilution Mass Spectrometry : Use deuterated internal standards (e.g., d-2,2,4,6,6-pentamethylheptane-4-thiol) to correct for extraction efficiency and matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
